N-Acetylserylglycine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Acetylserylglycine and its derivatives involves various chemical procedures. For example, the compound CH3-CO-NH-C(C2H5)2-COOH, a derivative of N-Acetylserylglycine, was synthesized from the corresponding free amino acid (Gałdecki et al., 1992). Such syntheses contribute to the understanding of the compound's chemical behavior and properties.

Molecular Structure Analysis

The molecular structure of N-Acetylserylglycine derivatives has been detailed through crystallography. N-Acetyl-Cα,α-diethylglycine, for example, crystallizes in the monoclinic space group P21/c, showcasing a fully extended conformation in its -N H-C(C2H5)2-CO- part (Gałdecki et al., 1992). This detailed analysis aids in understanding the compound's structural characteristics.

Chemical Reactions and Properties

Research on N-Acetylserylglycine has explored its reactions with various chemicals, including its behavior in the presence of cis-Diamminediaquaplatinum(II) cation, illustrating the formation of complexes where N-acetylglycine acts as an N,O-chelating ligand (Appleton et al., 1989). These studies are crucial for understanding the compound's chemical behavior and potential applications.

Physical Properties Analysis

The solubility of N-Acetylglycine in various solvent mixtures has been studied, providing insights into its physical properties across different conditions (Yang, 2016). Such studies are essential for pharmaceutical and chemical applications, where solubility plays a crucial role.

Chemical Properties Analysis

The vibrational spectra of N-Acetylglycine oligomers have been analyzed to understand their chemical properties, including their conformational behavior and hydrogen-bonding characteristics (Etori et al., 1997). These insights contribute to a deeper understanding of N-Acetylglycine's behavior at the molecular level.

Applications De Recherche Scientifique

Thermodynamic Properties in Solvent Mixtures

N-Acetylserylglycine, an important organic chemical and pharmaceutical intermediate, demonstrates notable thermodynamic properties. In a study by Yang (2016), its solubility in methanol+acetonitrile was measured across different temperatures, revealing insights into its entropy, enthalpy, and Gibbs energy using the van’t Hoff equation. This research is crucial for understanding the thermodynamic behavior of N-Acetylserylglycine in various solvent mixtures (Yang, 2016).

Toxicology and Safety Profile

N-Acetylserylglycine's safety profile has been extensively studied. Harper et al. (2010) conducted in vitro and in vivo genotoxicity, acute oral, and repeated dose dietary toxicology studies. The findings indicated no genotoxicity or acute toxicity, establishing a safe profile for N-Acetylserylglycine at certain dosages (Harper et al., 2010).

Role in Affinity Chromatography

In the field of biochemistry, N-Acetylserylglycine has applications in affinity chromatography. Pantoliano et al. (1984) explored its derivatives as potential ligands for purifying angiotensin converting enzyme, demonstrating its utility in biochemical separations (Pantoliano et al., 1984).

Cation Tautomerization Studies

The ionization behavior of N-Acetylserylglycine has been a topic of interest. Kočišek et al. (2015) studied its ionization by O(6+) ions, focusing on the cation tautomerization enabled by the peptide bond. This research contributes to our understanding of the behavior of ionized molecules in biologically relevant structures (Kočišek et al., 2015).

Structural and Spectral Characterization

The structural and spectral properties of N-Acetylserylglycine derivatives have been extensively analyzed. Senthilkumar et al. (2020) conducted a detailed study on tert-butylammonium N-acetylglycinate monohydrate, revealing insights into its vibrational, electronic properties, and molecular interactions, important for drug research and pharmaceutical applications (Senthilkumar et al., 2020).

Covalent Structure Analysis in Yeast Enzymes

Fattoum et al. (2009) contributed to the understanding of yeast 3-phosphoglycerate kinase's covalent structure. Their analyses identified N-acetylserylglycine as part of the enzyme's structure, furthering our knowledge of enzyme biochemistry (Fattoum et al., 2009).

Biomedical Imaging and Diagnosis

Wilson et al. (2009) developed a method enhancing nuclear magnetic resonance spectra of biomolecules, tagging them with acetic anhydride. This method, involving N-acetylation, aids in identifying biomarkers with potential clinical significance, marking a significant advancement in diagnostic tools for metabolic profiling (Wilson et al., 2009).

Interaction with Platinum Compounds

Appleton et al. (1989) explored the reaction of N-Acetylglycine with cis-Diamminediaquaplatinum(II) cation, revealing its role as an N,O-chelating ligand. This study is relevant for understanding the chemical interactions involving platinum compounds (Appleton et al., 1989).

Quantum Chemical Studies for Potential Applications

Research by Usha et al. (2021) on N-acetylglycine, using quantum chemical computations, focused on its potential applications in nonlinear optics. The study provides insights into the molecular and electronic properties, crucial for advanced material applications (Usha et al., 2021).

Conformational Behavior in Peptides

Boeckx and Maes (2012) conducted a theoretical and experimental study on N-acetylglycine to understand its conformational landscape. This research is significant in determining the structure-function relationships in peptides (Boeckx & Maes, 2012).

Post-Translational Modification in Protein Regulation

Waluk et al. (2012) discovered that lysine acetylation plays a crucial role in regulating the activity of human glycine N-acyltransferase-like 2, linking post-translational modifications to the production of lipid signaling molecules (Waluk et al., 2012).

Mécanisme D'action

Target of Action

N-Acetylserylglycine, also known as Ac-ser-gly-oh, primarily targets the Coagulation factor XIII A chain in humans . This protein plays a crucial role in the coagulation cascade, where it is activated by thrombin and calcium ion to a transglutaminase . This enzyme catalyzes the formation of gamma-glutamyl-epsilon-lysine cross-links between fibrin chains, thus stabilizing the fibrin clot .

Mode of Action

It is known that the compound interacts with its target, the coagulation factor xiii a chain, to influence the coagulation process . The specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

N-Acetylserylglycine may be involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . The HBP is exquisitely regulated to maintain the homeostasis of UDP-GlcNAc content .

Pharmacokinetics

Studies on similar compounds like n-acetylcysteine (nac) suggest that the maximum plasma concentration increases with oral doses, particularly with sustained-release formulations . The half-life of NAC is around 6 hours , which might give an indication of the pharmacokinetics of N-Acetylserylglycine.

Result of Action

Given its target, it is likely that the compound influences the coagulation process by affecting the function of the coagulation factor xiii a chain .

Action Environment

The action, efficacy, and stability of N-Acetylserylglycine could be influenced by various environmental factors. For instance, temperature can affect the performance of similar compounds . .

Propriétés

IUPAC Name |

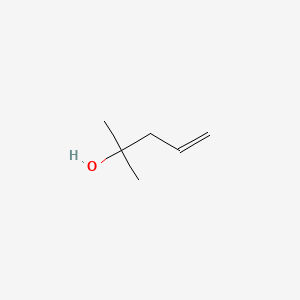

2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-4(11)9-5(3-10)7(14)8-2-6(12)13/h5,10H,2-3H2,1H3,(H,8,14)(H,9,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSFFSREGMDONQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954193 | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3244-65-3 | |

| Record name | N-Acetylserylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003244653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]propylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying N-Acetylserylglycine in yeast 3-phosphoglycerate kinase?

A1: The research article identifies N-Acetylserylglycine as the N-terminal sequence of yeast 3-phosphoglycerate kinase []. This finding contributes to the understanding of the enzyme's complete primary structure. Determining the N-terminal sequence can be important for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.